2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride
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Overview
Description
“2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles have a planar ring structure with sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that nitrogen is more negatively charged than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain management medications.
Anti-inflammatory Activity
Some thiazole derivatives have shown anti-inflammatory properties . Inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants and damaged cells . Therefore, these compounds could be used in the development of new anti-inflammatory drugs.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties, making them potentially useful in the fight against various types of infections .
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also been found to have antifungal properties . This could make them useful in the treatment of various fungal infections.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . This means they could potentially be used in the development of new antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activity . This means they could potentially be used in the development of new cancer treatments.
Use in PROTAC Development
The compound “2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. This approach has shown promise in the development of treatments for a variety of diseases, including cancer.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including analgesic, anti-inflammatory, and antitumor effects .
properties
IUPAC Name |
2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c13-9(14)5-8-6-15-10(12-8)7-1-3-11-4-2-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOMRQIJQPETFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)CC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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